

An In-Depth Technical Guide to 2-(Phenylsulfonyl)acetophenone: Discovery and History

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Compound of Interest

Compound Name: **2-(Phenylsulfonyl)acetophenone**

Cat. No.: **B1293529**

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A Keystone in the Landscape of β -Keto Sulfones

For researchers, scientists, and professionals in drug development, a thorough understanding of foundational organic compounds is paramount. **2-(Phenylsulfonyl)acetophenone**, also known as phenacyl phenyl sulfone, stands as a significant molecule within the class of β -keto sulfones. Its discovery dates back to the late 19th century, marking an early entry into the rich chemistry of this versatile functional group. This technical guide provides a comprehensive overview of its discovery, historical synthesis, and key chemical data, offering a valuable resource for those engaged in synthetic chemistry and drug discovery.

Discovery and Historical Context

The first documented synthesis of **2-(phenylsulfonyl)acetophenone** is attributed to the German chemists E. Fromm and A. Delisle in 1889. Their pioneering work was published in the prestigious journal Berichte der deutschen chemischen Gesellschaft. At the time, the chemistry of organosulfur compounds was a burgeoning field, and the synthesis of β -keto sulfones represented a significant advancement in the understanding of the reactivity of both ketones and sulfinates.

The foundational method for the synthesis of this class of compounds involves the nucleophilic substitution reaction between an α -haloketone and a sulfinic acid salt. This classical approach has remained a cornerstone of organic synthesis for its reliability and versatility in forming carbon-

sulfur bonds. The work of Fromm and Delisle provided an early and elegant demonstration of this powerful transformation.

Physicochemical and Spectroscopic Data

A comprehensive summary of the physical, chemical, and spectral properties of **2-(phenylsulfonyl)acetophenone** is provided below for easy reference.

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₂ O ₃ S	[1]
Molecular Weight	260.31 g/mol	[1]
CAS Number	3406-03-9	[1]
Appearance	Solid	[1]
Melting Point	93-95 °C (lit.)	[2]
Purity	98%	[1]

Spectroscopic Data:

While the original 1889 publication predates modern spectroscopic techniques, contemporary analysis provides a detailed structural confirmation.

Spectroscopy	Key Features
¹ H NMR	Aromatic protons typically appear in the range of δ 7.4–8.0 ppm. The methylene protons (CH_2) adjacent to the sulfonyl and carbonyl groups are expected to be deshielded and appear as a singlet.
¹³ C NMR	The carbonyl carbon ($\text{C}=\text{O}$) signal is characteristically downfield. Aromatic carbons and the methylene carbon will also show distinct signals.
Infrared (IR)	Characteristic absorption bands for the carbonyl group ($\text{C}=\text{O}$) and the sulfonyl group ($\text{S}=\text{O}$) are expected.
Mass Spectrometry	The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Experimental Protocols

The historical synthesis of **2-(phenylsulfonyl)acetophenone**, as pioneered by Fromm and Delisle, serves as a fundamental experimental protocol. Modern adaptations of this method offer improved yields and purity.

Classical Synthesis: Reaction of Phenacyl Bromide with Sodium Benzenesulfinate

This method is based on the nucleophilic substitution of bromide from phenacyl bromide by the sulfinate anion.

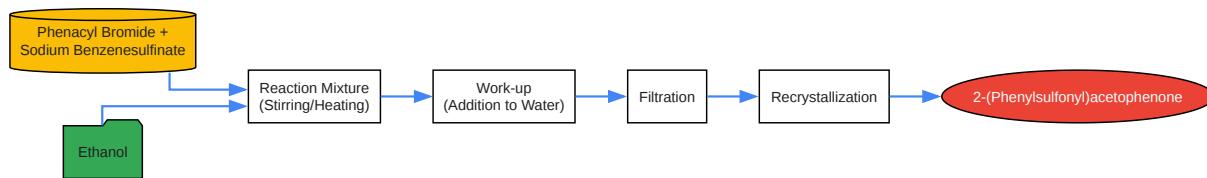
Materials:

- Phenacyl bromide (α -bromoacetophenone)
- Sodium benzenesulfinate

- Ethanol (or other suitable solvent)

Procedure:

- A solution of sodium benzenesulfinate is prepared in a suitable solvent, such as ethanol.
- To this solution, a stoichiometric amount of phenacyl bromide, dissolved in the same solvent, is added.
- The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction.
- The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is worked up by pouring it into water, which precipitates the crude **2-(phenylsulfonyl)acetophenone**.
- The solid product is collected by filtration, washed with water to remove inorganic salts, and then dried.
- Recrystallization from a suitable solvent, such as ethanol, is performed to obtain the purified product.



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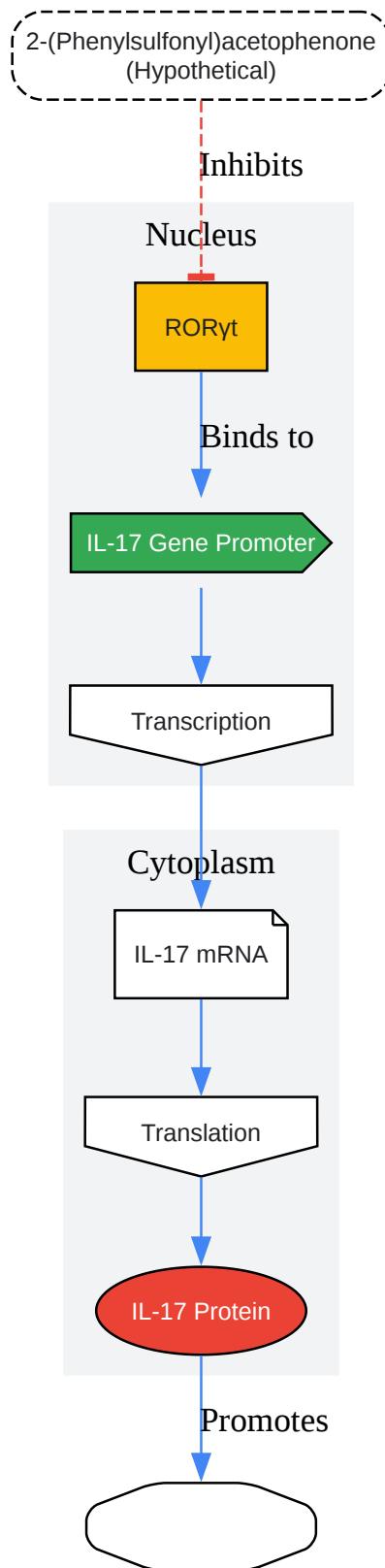
Classical synthesis workflow for **2-(Phenylsulfonyl)acetophenone**.

Biological Activity and Signaling Pathways

While extensive biological data for **2-(phenylsulfonyl)acetophenone** itself is limited in the public domain, the broader class of β -keto sulfones has been investigated for various

pharmacological activities.^[3]^[4] These compounds are recognized for their potential as antibacterial and antifungal agents.

Recent research has highlighted that certain phenyl sulfone derivatives act as inverse agonists of the Retinoic acid-related Orphan Receptor gamma t (ROR γ t). ROR γ t is a key transcription factor in the differentiation of T helper 17 (Th17) cells, which play a crucial role in autoimmune diseases. By inhibiting ROR γ t, these compounds can suppress the production of pro-inflammatory cytokines like IL-17. Although not experimentally confirmed for **2-(phenylsulfonyl)acetophenone**, this provides a plausible, albeit hypothetical, signaling pathway for its potential anti-inflammatory activity.

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Hypothetical signaling pathway of **2-(Phenylsulfonyl)acetophenone**.

Conclusion

2-(Phenylsulfonyl)acetophenone holds a significant place in the history of organic chemistry as one of the early examples of a synthetically prepared β -keto sulfone. Its straightforward and robust synthesis has made it a valuable building block and a subject of continued interest. While its own biological profile is not extensively characterized, the broader class of sulfone-containing molecules shows significant promise in medicinal chemistry. This guide provides a foundational understanding of its discovery, synthesis, and potential biological relevance, serving as a comprehensive resource for the scientific community.

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